molecular formula C19H23NO2S B2541012 N-benzyl-4-cyclohexylbenzene-1-sulfonamide CAS No. 898655-99-7

N-benzyl-4-cyclohexylbenzene-1-sulfonamide

Cat. No.: B2541012
CAS No.: 898655-99-7
M. Wt: 329.46
InChI Key: NWFJZYILCAYEEC-UHFFFAOYSA-N
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Description

N-benzyl-4-cyclohexylbenzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group (SO₂) attached to an amine group (NH₂). These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-cyclohexylbenzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide (H₂O₂) and catalysts like copper complexes .

Industrial Production Methods

In industrial settings, the production of sulfonamides can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-cyclohexylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), N-chlorosuccinimide (NCS).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄).

    Catalysts: Copper complexes, microwave irradiation.

Major Products

The major products formed from these reactions include sulfonyl chlorides, sulfides, and various substituted sulfonamides .

Scientific Research Applications

N-benzyl-4-cyclohexylbenzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-4-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c21-23(22,20-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFJZYILCAYEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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